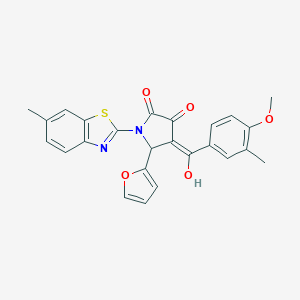![molecular formula C27H32N2O7 B266862 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
作用機序
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell growth and proliferation. It has also been shown to inhibit the activity of certain transcription factors, which are involved in gene expression. These mechanisms of action contribute to the compound's anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to modulate the immune response and inhibit viral replication. These effects are mediated through the compound's interactions with specific enzymes and signaling pathways.
実験室実験の利点と制限
The compound has several advantages for lab experiments, including its high purity and yield, well-defined mechanism of action, and potential for therapeutic applications. However, the compound also has limitations, including its relatively high cost and limited availability. The synthesis method for the compound is complex and requires specialized equipment and expertise, which may limit its widespread use in research.
将来の方向性
Future research on 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one should focus on further elucidating its mechanism of action and exploring its potential for clinical use. Additional studies are needed to determine the compound's efficacy and safety in vivo, as well as its potential for drug development. Future research should also explore the synthesis of analogs and derivatives of the compound to optimize its properties for specific therapeutic applications.
Conclusion
In conclusion, 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Future research should focus on further elucidating its mechanism of action and exploring its potential for clinical use.
合成法
The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2,4-dimethoxybenzaldehyde, 4-methoxy-2-methylbenzoyl chloride, and morpholine with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of the target compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
The compound has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and inhibit the replication of viruses. The compound has been studied in vitro and in vivo, and its potential for clinical use is being explored.
特性
製品名 |
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C27H32N2O7 |
分子量 |
496.6 g/mol |
IUPAC名 |
(E)-[2-(2,4-dimethoxyphenyl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxy-2-methylphenyl)methanolate |
InChI |
InChI=1S/C27H32N2O7/c1-17-15-18(33-2)5-7-20(17)25(30)23-24(21-8-6-19(34-3)16-22(21)35-4)29(27(32)26(23)31)10-9-28-11-13-36-14-12-28/h5-8,15-16,24,30H,9-14H2,1-4H3/b25-23+ |
InChIキー |
LMBSHOYXILCNED-WJTDDFOZSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=C(C=C4)OC)OC)/[O-] |
SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=C(C=C(C=C4)OC)OC)O |
正規SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=C(C=C4)OC)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)

![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)